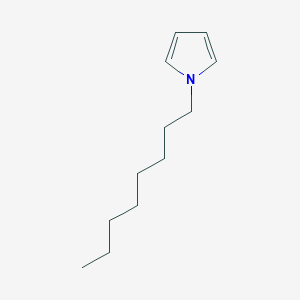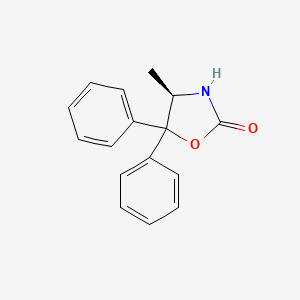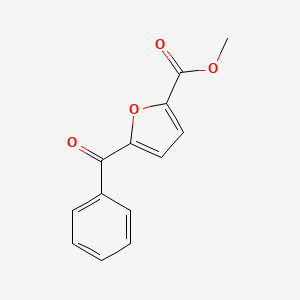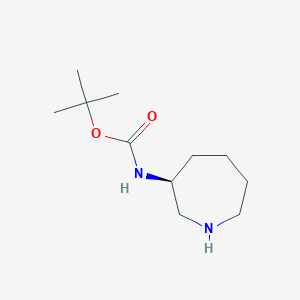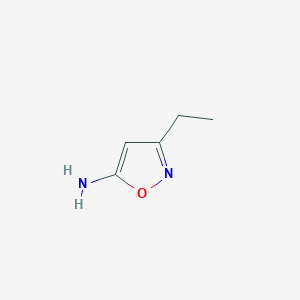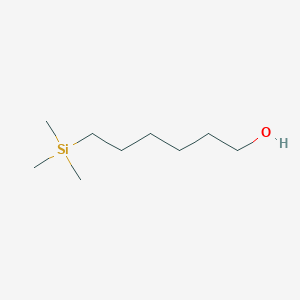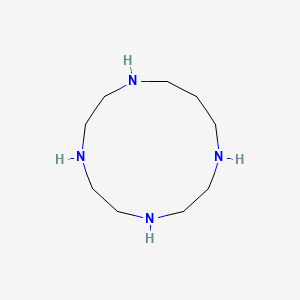
1,4,7,10-Tetraazacyclotridecane
Overview
Description
- 1,4,7,10-Tetraazacyclotridecane (TETA) is a macrocyclic compound with the chemical formula C9H22N4.
- It is also known as cyclen and belongs to the class of macrocyclic ligands .
- TETA has a tetraamine structure, with four nitrogen atoms in the ring.
- It is a versatile ligand used in various applications, including metal complexation , biomedical imaging , and radiotherapy .
Synthesis Analysis
- TETA can be synthesized through various methods, including condensation reactions between ethylenediamine and formaldehyde .
- The synthesis of TETA derivatives with specific functional groups allows for tailored properties and applications.
Molecular Structure Analysis
- TETA forms a tetrahedral macrocycle with four nitrogen atoms.
- The chelating properties of TETA arise from its ability to coordinate metal ions in a stable manner.
Chemical Reactions Analysis
- TETA complexes with various metal ions, such as gadolinium for MRI , copper for PET , and indium for SPECT .
- It can be modified to create targeted imaging agents by conjugating it to peptides or antibodies.
Physical And Chemical Properties Analysis
- TETA is a white to pale cream powder.
- It is soluble in water and hygroscopic .
- Keep it tightly closed and store in cool, dry conditions.
Scientific Research Applications
-
Chemistry
-
Biomedical Imaging
- “1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)” has made a significant impact on the field of diagnostic imaging .
- DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .
-
Medicine
-
Materials Science
-
Radiopharmaceuticals
- “1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)” is used in the field of radiopharmaceuticals .
- DOTA can be conjugated to peptides, giving rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields .
- Radiometals that complex with DOTA, such as 64 Cu and 68 Ga, are used in clinical PET scans, and 111 In, and 90 Y are used for SPECT and radiotherapy .
-
Research
-
Synthetic Routes
- Improved routes to synthesize “1-benzyl-1,4,7,10-tetraazacyclododecane” and “1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester” have been described .
- The synthesis of “1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid” and its Y, Ho, Tm, and Lu complexes has also been reported .
-
Chemical Research
Safety And Hazards
- TETA is considered hazardous and should be handled with care.
- Avoid dust formation, skin contact, and inhalation.
- Keep away from sources of ignition.
Future Directions
- Ongoing research focuses on modifying TETA for targeted imaging , theranostics , and radiotherapy applications.
Please note that this analysis is based on available information, and further research may yield additional insights. If you need more details or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
1,4,7,10-tetrazacyclotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADZJJOUGVGJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467124 | |
| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetraazacyclotridecane | |
CAS RN |
295-14-7 | |
| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)
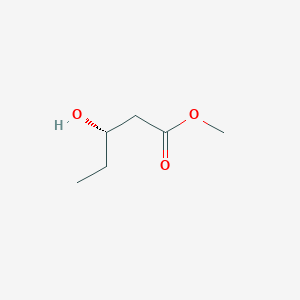
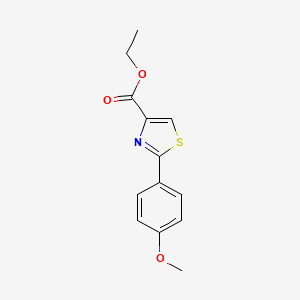
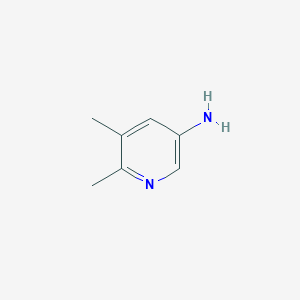
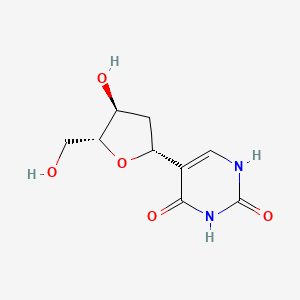
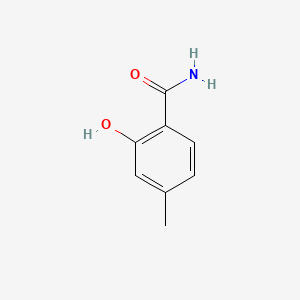
![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)
